N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide
Overview
Description
“N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide” is a complex organic compound. It seems to contain a methoxy group (OCH3), a methylbenzyl group (C7H7), and a pyridin-2-yl group (C5H4N), among others .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxalamide group suggests that it might have amide linkages, which could influence its structure and properties .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the functional groups present. For example, the oxalamide group might participate in reactions involving the carbonyl group or the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the methoxy group might influence its solubility, while the pyridin-2-yl group could affect its acidity .Scientific Research Applications
Chemical Synthesis and Characterization
- The compound has been used in the synthesis and characterization of complex molecular structures, such as vanadium trimers and hexamers. For example, Maass et al. (2016) reported the synthesis of a vanadium hexamer using N1,N2-di(pyridin-4-yl)oxalamide as a reacting agent, characterizing the complex's structure through spectroscopic and X-ray diffraction methods (Maass, Chen, Zeller, & Luck, 2016).
Medicinal Chemistry
- Although information specific to medicinal applications of this compound is limited, related structures have been synthesized for potential applications in medicinal chemistry. For instance, Schroeder et al. (1992) synthesized various stereoisomers of 3‐(1‐aminoethyl)pyrrolidines, which are important intermediates in preparing quinolone antibacterials (Schroeder, Kiely, Laborde, Johnson, Szotek, Domagala, Stickney, Michel, & Kampf, 1992).
Photophysical and Photochemical Properties
- The compound and its derivatives have been studied for their photophysical and photochemical properties, which could be relevant in fields like photodynamic therapy and solar energy. For example, Öncül et al. (2021) synthesized and investigated zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, highlighting their potential in photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Catalysis in Chemical Reactions
- It is also used in catalysis, particularly in ethylene oligomerization. Nyamato, Ojwach, and Akerman (2016) investigated nickel(II) complexes chelated by (amino)pyridine ligands, including pyridin-2-yl derivatives, for their catalytic activities in ethylene oligomerization (Nyamato, Ojwach, & Akerman, 2016).
Solar Cell Applications
- In the field of renewable energy, derivatives of N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide have been used to enhance the performance of solar cells. Wei et al. (2015) synthesized co-adsorbents for dye-sensitized solar cells, demonstrating improved efficiency in solar energy conversion (Wei, Yang, Fan, Wang, Dong, Zhou, & Luan, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-[(2-methoxy-4-methylphenyl)methyl]-N-(2-pyridin-2-ylethyl)oxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-6-7-14(16(11-13)24-2)12-21-18(23)17(22)20-10-8-15-5-3-4-9-19-15/h3-7,9,11H,8,10,12H2,1-2H3,(H,20,22)(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXUCYSOIKPLJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(=O)C(=O)NCCC2=CC=CC=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225506 | |
Record name | N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; Savoury, meat-like aroma | |
Record name | N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1748/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in non-polar organic solvents; insoluble in water, Sparingly soluble (in ethanol) | |
Record name | N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1748/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
745047-97-6 | |
Record name | N1-[(2-Methoxy-4-methylphenyl)methyl]-N2-[2-(2-pyridinyl)ethyl]ethanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745047-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745047976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-(2-METHOXY-4-METHYLBENZYL)-N2-(2-(PYRIDIN-2-YL)ETHYL)OXALAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PO1WPH92W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(pyridin-2-yl) ethyl)oxalamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032383 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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